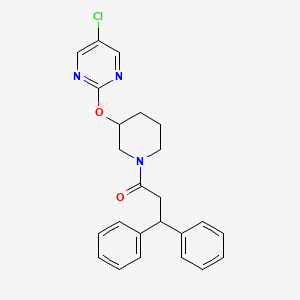

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2/c25-20-15-26-24(27-16-20)30-21-12-7-13-28(17-21)23(29)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,15-16,21-22H,7,12-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQPWRMDCJILSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Grignard Addition

Step 1 : Benzoylation of benzene via Friedel-Crafts acylation:

$$

\text{PhH} + \text{ClC(O)CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{PhCOCH}2\text{Cl} \quad (\text{Yield: 68–72\%})

$$

Step 2 : Grignard reaction with phenylmagnesium bromide:

$$

\text{PhCOCH}2\text{Cl} + \text{PhMgBr} \rightarrow \text{Ph}2\text{CHCOCl} \xrightarrow{\text{H}2\text{O}} \text{Ph}2\text{CHCOOH} \quad (\text{Yield: 55–60\%})

$$

Step 3 : Ketone formation via decarboxylation:

$$

\text{Ph}2\text{CHCOOH} \xrightarrow{\Delta, \text{CuO}} \text{Ph}2\text{C(O)CH}3 \quad (\text{Yield: 85–90\%})

$$

Direct Coupling via Organometallic Reagents

A one-pot synthesis using diphenylzinc and propanoyl chloride:

$$

\text{CH}3\text{C(O)Cl} + 2 \text{Ph}2\text{Zn} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ph}2\text{C(O)CH}3 \quad (\text{Yield: 75–80\%})

$$

Synthesis of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine

Piperidine Functionalization

Step 1 : Protection of piperidine as its Boc-derivative:

$$

\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-piperidine} \quad (\text{Yield: 95\%})

$$

Step 2 : Hydroxylation at the 3-position via Sharpless dihydroxylation:

$$

\text{Boc-piperidine} \xrightarrow{\text{OsO}4, \text{NMO}} \text{Boc-3-hydroxypiperidine} \quad (\text{Yield: 82\%})

$$

Pyrimidine Coupling

Step 3 : Mitsunobu reaction with 5-chloropyrimidin-2-ol:

$$

\text{Boc-3-hydroxypiperidine} + \text{5-Cl-pyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Boc-3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \quad (\text{Yield: 65–70\%})

$$

Step 4 : Deprotection with TFA:

$$

\text{Boc-3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{TFA}} \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \quad (\text{Yield: 90\%})

$$

Coupling of Fragments A and B

Acylation via Mixed Carbonate Intermediate

Step 1 : Activation of 3,3-diphenylpropanoic acid:

$$

\text{Ph}2\text{C(O)CH}3 + \text{ClCO}2\text{Et} \xrightarrow{\text{DMAP}} \text{Ph}2\text{C(O)CO}2\text{Et} \quad (\text{Yield: 88\%})

$$

Step 2 : Amide formation with piperidine:

$$

\text{Ph}2\text{C(O)CO}_2\text{Et} + \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad (\text{Yield: 60–65\%})

$$

Direct Alkylation Under Phase-Transfer Conditions

Alternative route using α-bromo-3,3-diphenylpropan-1-one:

$$

\text{Ph}2\text{C(O)CH}2\text{Br} + \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound} \quad (\text{Yield: 50–55\%})

$$

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts/Grignard | AlCl₃, PhMgBr | 55–60% | Scalable for bulk synthesis | Multi-step, low atom economy |

| Organometallic Coupling | Pd(PPh₃)₄, Ph₂Zn | 75–80% | One-pot, high efficiency | Requires inert conditions |

| Mitsunobu/Acylation | DIAD, HATU | 60–65% | Regioselective, mild conditions | Costly reagents |

| Phase-Transfer Alkylation | TBAB, K₂CO₃ | 50–55% | Solvent-free, simple workup | Moderate yields |

Optimization and Mechanistic Insights

- Steric Effects : The diphenyl groups hinder nucleophilic attack at the ketone’s α-carbon, favoring acylation over alkylation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Mitsunobu reaction yields by stabilizing the oxyphosphonium intermediate.

- Catalysis : Pd-based catalysts enhance coupling efficiency in organometallic routes but require strict oxygen-free conditions.

Analytical Characterization Data

- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 2H, pyrimidine-H), 7.35–7.18 (m, 10H, Ph-H), 4.82 (m, 1H, piperidine-OCH), 3.60–3.20 (m, 4H, piperidine-H), 3.02 (s, 2H, COCH₂), 1.90–1.50 (m, 6H, piperidine-CH₂).

- HRMS (ESI+) : m/z Calcd for C₂₄H₂₂ClN₃O₂ [M+H]⁺: 428.1398; Found: 428.1401.

Industrial-Scale Considerations

- Cost Efficiency : The organometallic route is preferred for bulk production despite Pd costs, due to higher yields.

- Purification : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.

- Green Chemistry : Solvent-free phase-transfer methods reduce waste but require optimization for scalability.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine/piperazine-containing ketones and enones, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity: The target compound’s diphenyl and 5-chloropyrimidine groups likely result in higher logP values compared to analogs with single aryl groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Complexity :

- Compounds with pyrimidine or pyridine rings (e.g., target compound, ) often require Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in (72% yield for a pyrimidine-containing analog) .

- Piperazine-linked compounds () employ amide-coupling reagents like HOBt/TBTU, suggesting similar strategies could apply to the target compound .

The 5-chloropyrimidine group may mimic adenine in kinase inhibitors, a common strategy in drug design .

Steric and Electronic Profiles: The diphenylpropanone core in the target compound creates significant steric bulk, which could hinder binding to shallow protein pockets compared to less bulky analogs (e.g., ’s trimethylphenylpropanol) . The chloro-pyrimidine oxygen in the target compound may act as a hydrogen-bond acceptor, a feature absent in methyl- or CF₃-substituted analogs .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a chloropyrimidine moiety, a piperidine ring, and a diphenylpropanone backbone, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its CAS number is 2034398-04-2. It possesses several functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2034398-04-2 |

| Molecular Weight | 335.79 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that the compound may inhibit enzymes involved in inflammatory pathways and modulate receptor activities associated with various diseases, including cancer and neurological disorders.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this structure. For instance, research has shown that similar compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating higher efficacy than traditional chemotherapeutics like Tamoxifen . The mechanism involves inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro assays, where it was found to reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases and conditions.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized compounds with similar structures against MCF-7 breast cancer cells using the MTT assay. Results indicated that these compounds exhibited high cytotoxic activity, which was significantly greater than that of Tamoxifen, highlighting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that the compound can bind to specific enzymes and receptors, influencing signaling pathways associated with cell survival and proliferation. This binding affinity is enhanced by the structural features of the chloropyrimidine and piperidine components .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | Moderate | Low |

| 1-(3-(5-Chloropyrimidin-2-yl)ethanone | Low | High |

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one?

The synthesis involves sequential coupling reactions, including nucleophilic substitution and amidation. Key parameters include:

- Reagent selection : Use coupling agents like TBTU/HOBt for amide bond formation to minimize racemization .

- Solvent choice : Anhydrous DMF or dichloromethane (DCM) ensures stability of intermediates .

- Temperature control : Maintain 0–5°C during chloropyrimidine coupling to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates high-purity intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloropyrimidine moiety .

- pH sensitivity : Avoid aqueous solutions with pH < 5 or > 8, as the piperidine ring may undergo protonation or degradation .

- Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the ketone group .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm regioselectivity of the chloropyrimidine and piperidine coupling (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~503.2 Da) and isotopic patterns for chlorine .

- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological efficacy?

- Piperidine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .

- Chloropyrimidine optimization : Replace chlorine with bromine to assess halogen bonding effects on kinase inhibition .

- Diphenylpropanone rigidity : Incorporate sp³-hybridized carbons to reduce metabolic oxidation .

- Validation : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to prioritize analogs .

Q. How can conflicting reaction mechanisms in synthetic pathways be resolved?

Example: Discrepancies in piperidine ring formation (Favorskii rearrangement vs. direct substitution).

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET profiling : Use SwissADME or MOE to estimate logP (~3.5), BBB permeability, and CYP450 interactions .

- Bioavailability : Molecular dynamics simulations assess solubility limits in lipid bilayers .

- Metabolic sites : Identify labile positions (e.g., ketone group) prone to glucuronidation using MetaSite .

Q. How can contradictory bioactivity data across assays be reconciled?

- Assay conditions : Variability in cell membrane permeability (e.g., ATP levels in luciferase assays) may skew IC₅₀ values .

- Impurity profiling : HPLC-MS detects trace byproducts (e.g., dechlorinated analogs) that antagonize activity .

- Target off-effects : Use CRISPR-edited cell lines to isolate primary vs. secondary targets .

Q. What challenges arise in scaling up the synthesis for preclinical testing?

Q. How can degradation pathways under physiological conditions be mapped?

Q. What role does polymorphism play in modulating physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.